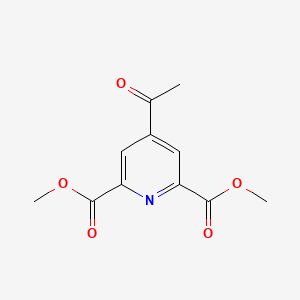
Dimethyl 4-acetylpyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-acetylpyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It belongs to the pyridine family and is characterized by the presence of two ester groups and an acetyl group attached to the pyridine ring. This compound is known for its versatile applications in organic synthesis and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-acetylpyridine-2,6-dicarboxylate can be synthesized through the esterification of 4-acetylpyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-acetylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-carboxypyridine-2,6-dicarboxylic acid.
Reduction: Dimethyl 4-hydroxymethylpyridine-2,6-dicarboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-acetylpyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 4-acetylpyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, and disruption of cellular signaling processes .
Comparison with Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness: Dimethyl 4-acetylpyridine-2,6-dicarboxylate is unique due to the presence of the acetyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile ligand in coordination chemistry .
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
dimethyl 4-acetylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H11NO5/c1-6(13)7-4-8(10(14)16-2)12-9(5-7)11(15)17-3/h4-5H,1-3H3 |
InChI Key |
FYCQRNFTJBBQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















